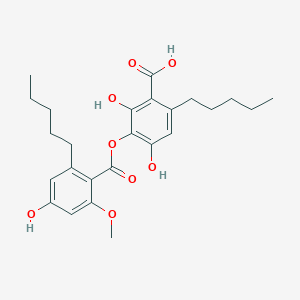

Cryptochlorophaeic acid

Description

Contextual Significance of Lichen Secondary Metabolites in Chemical Ecology and Natural Product Research

Lichens, symbiotic organisms arising from a partnership between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of a diverse array of secondary metabolites. nih.govactabiologicaturcica.com These compounds are not essential for the primary metabolic processes of growth and development but play crucial roles in the lichen's survival and interaction with its environment. actabiologicaturcica.comresearchgate.net In the field of chemical ecology, these metabolites are recognized for their protective functions against herbivores, pathogens, and abiotic stressors like high ultraviolet radiation. researchgate.net For natural product research, the unique chemical structures of lichen substances, many of which are not found elsewhere in nature, present a compelling frontier for the discovery of new bioactive molecules with potential applications in medicine and other industries. actabiologicaturcica.commdpi.commediresonline.org

Overview of Cryptochlorophaeic Acid: A Prominent Lichen Depside

Among the vast chemical arsenal (B13267) of lichens, this compound stands out as a notable meta-depside. researchgate.netjjh.cz Depsides are a major class of lichen polyketides characterized by two or more hydroxybenzoic acid units linked by an ester bond. researchgate.netnih.gov this compound is particularly interesting due to its presence in various lichen species and its contribution to the chemical diversity and chemotaxonomy of these organisms. wikipedia.orgbgbm.org It is often found in complex mixtures with other related compounds, and its identification is a key aspect of lichen chemical analysis. wikipedia.orgbritishlichensociety.org.uk

Scope and Objectives of Academic Inquiry on this compound

The primary objective of this article is to provide a focused and scientifically rigorous examination of this compound. This inquiry will be structured to detail its chemical profile, including its molecular structure and physicochemical properties. Furthermore, it will delve into its natural occurrence and biosynthesis via the polyketide pathway. The article will also cover the laboratory synthesis and analytical techniques employed for the identification and quantification of this compound. Finally, it will summarize the current research on its known biological activities, specifically its antimicrobial, antiviral, antioxidant, and cytotoxic properties. This review aims to consolidate the existing academic knowledge on this compound, providing a comprehensive resource for researchers in natural product chemistry, lichenology, and pharmacology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C25H32O8/c1-4-6-8-10-15-12-17(26)14-19(32-3)20(15)25(31)33-23-18(27)13-16(11-9-7-5-2)21(22(23)28)24(29)30/h12-14,26-28H,4-11H2,1-3H3,(H,29,30) |

InChI Key |

LPYVRTMCNJPGMF-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCCCC)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCCCC)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution

Identification in Lichenized Fungi: The Cladonia chlorophaea Species Complex

The Cladonia chlorophaea species complex is a group of morphologically similar, yet chemically distinct, lichens. britishlichensociety.org.ukeiu.edu The identification of specific chemical markers, such as cryptochlorophaeic acid, has been crucial in differentiating between species within this complex. wikipedia.orgnatuurtijdschriften.nl

As its name suggests, Cladonia cryptochlorophaea is the primary and most well-known source of this compound. eiu.edubritishlichensociety.org.uk This lichen is characterized by its cup-shaped podetia and the presence of this compound, often accompanied by fumarprotocetraric acid. eiu.edujjh.cz The presence of this compound is a key diagnostic feature for this species, distinguishing it from other members of the C. chlorophaea group. tandfonline.com Studies have shown that the amount of this compound can vary between specimens, which can affect the intensity of its fluorescence under UV light. eiu.edu

While C. cryptochlorophaea is the principal source, this compound has also been detected in other related chemotypes. For instance, some specimens of Cladonia merochlorophaea have been found to contain this compound. mnhn.fr C. merochlorophaea is primarily characterized by the presence of merochlorophaeic acid and 4-O-methylthis compound. britishlichensociety.org.ukutlib.eeunits.it The co-occurrence of these compounds highlights the chemical diversity within the Cladonia genus.

Beyond the Cladonia genus, this compound has been identified in other lichen genera. Notably, it has been found in Canoparmelia cryptochlorophaea, where it co-occurs with caperatic acid. researchgate.netresearchgate.netnih.gov It has also been reported in Canoparmelia crozalsiana and some species of Ramalina, such as Ramalina subfraxinea. botany.plinecol.mxresearchgate.netmdpi.com The presence of this compound across different genera suggests a broader distribution than initially thought.

Geographic Distribution Patterns

Lichens containing this compound, particularly Cladonia cryptochlorophaea, have a widespread, nearly cosmopolitan distribution. utlib.ee They are commonly found in temperate and boreal regions, growing on a variety of substrates including soil, humus, peat, decaying wood, and bark. britishlichensociety.org.ukutlib.ee

In North America, C. cryptochlorophaea is found across various geographical areas. eiu.edu In Europe, it is known to occur in numerous countries, including Belarus, Latvia, and Poland. utlib.eeutlib.eeblam-bl.de Its distribution extends to New Zealand as well. tandfonline.com The wide distribution of these lichens suggests their adaptability to diverse environmental conditions.

Environmental and Symbiotic Factors Influencing Secondary Metabolite Production

The production of secondary metabolites like this compound in lichens is a complex process influenced by a combination of environmental and symbiotic factors. actabiologicaturcica.comresearchgate.net The unique symbiotic relationship between the fungus and the alga or cyanobacterium is fundamental to the production of many of these compounds, with some being unique to the lichen symbiosis itself. rsc.orgekb.eg

Abiotic factors such as light intensity, temperature, humidity, and substrate pH can significantly influence the production of these compounds. nih.govmdpi.comgsconlinepress.com For example, variations in light exposure have been shown to correlate with the concentration of certain lichen substances. researchgate.net The production of these metabolites is genetically controlled but can be modulated by the specific environmental conditions in which the lichen grows. ekb.egresearchgate.net

The intricate interplay within the lichen symbiosis also plays a crucial role. nih.gov The exchange of nutrients and chemical signals between the mycobiont and photobiont can affect the synthesis of secondary metabolites. nih.gov Furthermore, the presence of other microorganisms within the lichen thallus, forming a complex holobiome, may also influence chemical diversity. rsc.org

Isolation and Purification Methodologies for Research

Extraction Techniques from Lichen Thalli

The initial step in isolating cryptochlorophaeic acid involves its extraction from the lichen material. This process aims to efficiently remove the desired compound from the complex matrix of the lichen thalli.

Solvent extraction is a fundamental technique for obtaining secondary metabolites, including this compound, from lichens. The choice of solvent is critical and is based on the polarity of the target compound. Acetone (B3395972) is a commonly used solvent for the extraction of lichen substances. tnenvis.nic.in A general procedure involves soaking the lichen thalli in acetone to dissolve the secondary metabolites. tnenvis.nic.in For instance, in the study of Canoparmelia cryptochlorophaea, acetone was utilized to prepare extracts that were later found to contain this compound. researchgate.net

Methanol (B129727) is another effective solvent for extracting lichen compounds. tnenvis.nic.in Warm methanol has been employed to extract metabolites from clean and dried lichen fragments. tnenvis.nic.in The resulting extract contains a mixture of compounds that can then be subjected to further purification steps.

The yield of this compound can vary depending on the lichen species and the extraction method. For example, extraction of Parmelia cryptochlorophaea Hale yielded 2.5% this compound. researchgate.net

The initial solvent extract of lichen thalli contains a complex mixture of substances, including the target compound, other secondary metabolites, and various impurities. The purity of this crude extract is generally low. The primary goal of the initial extraction is to maximize the yield of the desired compound from the raw material.

Factors influencing the yield include the specific lichen species, the solvent used, and the extraction conditions. For example, a study on Cladonia grayi reported a yield of approximately 0.7% of grayanic acid, a related depsidone, from the raw lichen material. wikipedia.org While not specific to this compound, this illustrates the typical yield percentages for lichen acids. The presence of other major metabolites, such as caperatic acid (1.7% yield) and chloroatranorin (B108386) (0.16% yield) in extracts of Parmelia cryptochlorophaea, highlights the need for subsequent purification steps to isolate this compound. researchgate.net

To enhance the purity of the final product, the crude extract must undergo further separation and purification processes. The initial extraction is a crucial first step that directly impacts the efficiency and success of the subsequent isolation procedures.

Chromatographic Separation Strategies

Following solvent extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of lichen metabolites. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.comutoronto.ca

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for screening lichen extracts and for the initial identification of their constituents. libretexts.org It plays a crucial role in determining the presence of this compound in a sample and in monitoring the progress of purification. researchgate.net

In TLC, a crude extract is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. liv.ac.uk The plate is then developed in a tank containing a suitable solvent system (mobile phase). tnenvis.nic.in Compounds separate based on their affinity for the stationary and mobile phases, resulting in different migration distances. liv.ac.uk The position of a compound is characterized by its Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. liv.ac.uk

For lichen substances, specific solvent systems and visualization methods are employed. For instance, standardized TLC methods for lichen products often use a combination of three solvent systems to achieve good separation. floraislands.is After development, the spots can be visualized under UV light or by spraying with a reagent. liv.ac.uk this compound gives a pink color reaction with certain reagents, aiding in its identification on a TLC plate. britishlichensociety.org.uk The Rf values for this compound have been reported in different solvent systems, for example, an RF x 100 of 45 in a toluene-glacial acetic acid system (9:1 v/v) and 65 in a dichloromethane-glacial acetic acid system (9:1 v/v). scispace.com

Table 1: TLC Data for this compound

| Solvent System | Rf x 100 | Colour with Echtblau B | Source for the Compound |

| Toluene-glacial acetic acid (9:1 v/v) | 45 | red violet | Parmelia cryptochlorophaea Hale |

| Dichloromethane-glacial acetic acid (9:1 v/v) | 65 | red violet | Parmelia cryptochlorophaea Hale |

| Data sourced from Acta Chem. Scand. 21 (1967) No. 5. scispace.com |

For the preparative isolation of larger quantities of this compound, column chromatography is a standard and effective technique. column-chromatography.comjjh.cz This method utilizes a column packed with a stationary phase, most commonly silica gel, through which the crude extract is passed with the aid of a mobile phase. column-chromatography.comepa.gov

The principle of separation in column chromatography is similar to TLC, where compounds are separated based on their polarity. utoronto.ca A slurry of silica gel in a non-polar solvent is typically packed into a glass column. utoronto.ca The concentrated lichen extract is then loaded onto the top of the column. utoronto.ca

A gradient of solvents with increasing polarity is often used as the mobile phase to elute the compounds from the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the stationary phase. Fractions are collected sequentially, and TLC is used to analyze the composition of each fraction. Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for both the analytical quantification and preparative isolation of this compound with high resolution and sensitivity. windows.net It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher separation efficiency. shodex.com

For the analysis of organic acids like this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. column-chromatography.com The retention of ionizable compounds, such as the acidic this compound, is highly dependent on the pH of the mobile phase. hplc.eu Buffers are often incorporated into the mobile phase to control the pH and achieve reproducible separations. shimadzu.com

A typical HPLC system for analyzing lichen extracts may use a spectrophotometric detector set at a specific wavelength (e.g., 254 nm) to detect the eluting compounds. tnenvis.nic.in The retention time (RT), the time it takes for a compound to pass through the column, is a characteristic value used for identification. tnenvis.nic.in By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the presence of this compound can be confirmed. tnenvis.nic.in For preparative HPLC, fractions corresponding to the peak of interest are collected.

Purity Assessment and Sample Preparation for Advanced Analyses

Following isolation and purification, rigorously assessing the purity of a this compound sample is essential to ensure the reliability and reproducibility of subsequent analytical studies. Sample preparation is the critical link between the purified compound and the analytical instrument, tailored to the specific requirements of the chosen technique.

Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods is typically employed to determine the purity of a this compound sample.

Chromatographic Methods: Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) are fundamental techniques for the initial purity assessment of lichen compounds. mnhn.frektf.hu They allow for the rapid visualization of a sample's components and comparison against a standard. The use of standardized solvent systems helps in identifying known impurities by comparing their retardation factor (Rf) values. scribd.com For more precise and quantitative analysis, high-performance liquid chromatography (HPLC) is the preferred method. americanpharmaceuticalreview.comnih.gov Reverse-phase HPLC (RP-HPLC), in particular, is widely used for its ability to resolve complex mixtures. americanpharmaceuticalreview.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both structural confirmation and purity assessment. ¹H-NMR and ¹³C-NMR spectra can reveal the presence of impurities, even those structurally similar to the target compound. scielo.brscielo.br Mass Spectrometry (MS), especially when coupled with a chromatographic system like HPLC (LC-MS) or ultra-high-performance liquid chromatography (UHPLC-ESI-MS), provides high sensitivity and selectivity. mdpi.commdpi.comnih.gov It allows for the precise determination of the molecular weight of the compound and the detection of trace-level contaminants.

Physical Methods: Melting point determination is a classic and straightforward method to gauge the purity of a crystalline solid. Pure compounds exhibit a sharp and defined melting point, whereas impurities typically cause the melting point to depress and broaden. wikipedia.org

Sample Preparation for Analysis

Proper sample preparation is crucial for obtaining high-quality analytical data. The specific preparation steps depend on the analytical technique being used.

For NMR Spectroscopy: The purified sample is typically dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to a concentration suitable for analysis (e.g., 15 mg/mL). researchgate.net

For HPLC/LC-MS Analysis: Samples are accurately weighed and reconstituted in a suitable solvent, often the mobile phase used for the analysis, such as a methanol-water mixture. nih.gov The solution is then filtered through a micro-syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the system. nih.govcambridge.org

For TLC/HPTLC: The sample is dissolved in a volatile solvent like acetone. cambridge.org A small, precise volume is then spotted onto the TLC/HPTLC plate for development. eiu.educambridge.org

The following tables summarize the key methodologies used in the purity assessment and sample preparation of this compound for research purposes.

Table 1: Methodologies for Purity Assessment of this compound

| Technique | Principle | Application in Purity Assessment | References |

|---|---|---|---|

| TLC/HPTLC | Differential migration of components on a stationary phase based on polarity. | Rapid qualitative screening for impurities; comparison of Rf values with standards. | mnhn.fr, ektf.hu, scribd.com |

| HPLC | High-resolution separation of components in a liquid mobile phase passing through a packed column. | Quantitative determination of purity; detection and quantification of impurities. | americanpharmaceuticalreview.com, nih.gov |

| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and identification of structurally related impurities. | scielo.br, scielo.br |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Accurate molecular weight determination; detection of trace contaminants. | nih.gov, mdpi.com |

| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity for crystalline solids. | wikipedia.org |

Table 2: Sample Preparation Guidelines for Advanced Analyses

| Analytical Technique | Sample Preparation Steps | Key Considerations | References |

|---|---|---|---|

| NMR Spectroscopy | Dissolve sample in an appropriate deuterated solvent (e.g., DMSO-d₆). | Ensure complete dissolution; solvent choice should not obscure important signals. | researchgate.net |

| HPLC / LC-MS | Reconstitute sample in a suitable solvent (e.g., 50% Methanol/Water). Filter through a syringe filter (e.g., 0.22 µm). | Solvent must be compatible with the mobile phase and column. Filtration prevents column clogging. | nih.gov, cambridge.org |

| TLC / HPTLC | Dissolve sample in a volatile solvent (e.g., acetone). Apply a small, known volume to the plate. | Ensure the solvent fully evaporates before developing the plate. | cambridge.org |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like cryptochlorophaeic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Determination

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the basic structural components of this compound. scielo.br

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the different types of protons present in the molecule and their immediate electronic environment. Analysis of ¹H NMR spectra suggests the presence of alkyl chains linked to aromatic rings. scielo.br For instance, signals corresponding to -CH₂- groups are indicative of these chains. scielo.br The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide crucial information about the number and connectivity of hydrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom in this compound gives a distinct signal, and its chemical shift indicates its functional group and hybridization state. For example, signals in the range of 170-175 ppm can be attributed to carboxyl groups. scielo.br Analysis of both ¹H and ¹³C NMR data, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) which helps determine the number of hydrogens attached to each carbon, allows for the initial piecing together of the molecule's core structure. scielo.brceitec.cz

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Components of Depside Structures

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 10.20-12.55 | Hydroxyl (OH) and Aldehyde (CHO) protons |

| ¹H | 6.20-6.70 | Aromatic protons |

| ¹H | 3.80-3.93 | Methyl ester (OCH₃) protons |

| ¹H | 2.58 | Deshielded methylene (B1212753) (-CH₂-) group adjacent to a carbonyl |

| ¹H | 0.84-1.63 | Aliphatic chain protons |

| ¹³C | 192.0-193.9 | Aldehyde carbonyl (CHO) carbon |

| ¹³C | 174.4 | Carboxyl (COOH) carbon |

| ¹³C | 168.2-170.8 | Ester carbonyl (COO) carbon |

| ¹³C | 109.0-116.0 | Aromatic methine (CH) carbons |

| ¹³C | 52.0-53.0 | Methyl ester (OCH₃) carbon |

| ¹³C | 9.0-25.0 | Aliphatic methyl (CH₃) carbons |

| Note: The data presented is a compilation of typical chemical shifts for functional groups found in depsides and related lichen compounds and may not represent the exact values for this compound in a specific solvent. Actual values can vary based on experimental conditions. |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how these ingredients are connected. oxinst.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum establish the connectivity between adjacent protons, allowing for the tracing of proton networks within the molecule, such as the alkyl side chains. oxinst.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. columbia.edulibretexts.org This provides unambiguous one-bond C-H connections, which is invaluable for assigning the signals in both the ¹H and ¹³C spectra to specific atoms in the proposed structure. columbia.edulibretexts.org Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the arrangement of the aromatic rings, the ester linkage, and the nature and position of the alkyl side chains.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass and Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the mass of a molecule. By measuring the mass with high accuracy, it is possible to deduce the elemental composition and thus the molecular formula of this compound. This information is fundamental for confirming the identity of the compound and is a critical piece of data in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. emerypharma.com For a non-volatile compound like this compound, it is often necessary to first create a more volatile derivative, for example, through methylation. emerypharma.com The derivatized compound is then injected into the gas chromatograph, where it is vaporized and separated from other components. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, provides a unique fingerprint of the molecule. unar.ac.id Analysis of these fragments can help to confirm the structure of different parts of the molecule, such as the individual aromatic rings and the attached alkyl chains. unar.ac.idcifri.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule that absorb light. In this compound, the conjugated pi systems of the aromatic rings act as chromophores. libretexts.org

The UV-Vis spectrum of this compound typically shows characteristic absorption maxima. The position and intensity of these absorption bands provide information about the extent of conjugation and the electronic environment of the chromophores. libretexts.org For example, depsides and related phenolic compounds often exhibit strong absorption in the UV region. researchgate.net Changes in the substitution pattern on the aromatic rings can lead to shifts in the absorption maxima, providing further clues about the structure. libretexts.org

Table 2: Typical UV-Vis Absorption Maxima for Phenolic Compounds in Ethanol

| Compound Type | λmax 1 (nm) | λmax 2 (nm) |

| Simple Phenols | ~270-280 | - |

| Cinnamic Acids | ~280-290 | ~310-330 |

| Depsides | ~250-270 | ~300-320 |

| Note: The absorption maxima (λmax) can vary depending on the specific structure, substitution, and solvent used. This table provides a general range for related chromophoric systems. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining structural motifs: a carboxylic acid, a depside ester linkage, hydroxyl groups, and aromatic rings.

The analysis of the spectrum reveals a strong and broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration of the depside ester group is observed as a distinct, strong band around 1760 cm⁻¹. jjh.cz This is a critical diagnostic peak for the depside structure. Additionally, the carbonyl of the carboxylic acid functional group gives rise to a strong absorption band in the 1760-1690 cm⁻¹ range. orgchemboulder.comlibretexts.org

The presence of aromatic rings is confirmed by C=C stretching vibrations, which typically appear in the 1600-1500 cm⁻¹ region. ias.ac.in Furthermore, the C–O stretching vibrations associated with the ester and carboxylic acid groups produce bands in the 1320-1210 cm⁻¹ region. orgchemboulder.com The O-H bending vibrations also contribute to the spectrum, with bands expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comlibretexts.org

The principal IR absorption bands for this compound and their corresponding functional group assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | Carboxylic Acid | O-H Stretch (H-bonded) |

| 1760 | Depside Ester | C=O Stretch |

| 1760-1690 | Carboxylic Acid | C=O Stretch |

| 1600-1500 | Aromatic Ring | C=C Stretch |

| 1320-1210 | Ester, Carboxylic Acid | C-O Stretch |

| 1440-1395 | Carboxylic Acid | O-H Bend |

| 950-910 | Carboxylic Acid | O-H Bend |

Integration of Spectroscopic Data for Comprehensive Structural Insights

The definitive structural elucidation of this compound is achieved not by a single technique, but by the careful integration of data from multiple spectroscopic methods. scielo.org.bo While IR spectroscopy identifies the functional groups, mass spectrometry and NMR spectroscopy provide the molecular formula and the precise atomic arrangement, respectively.

High-resolution mass spectrometry (HRMS) is the first step in this integrated approach, providing the exact molecular mass and, consequently, the molecular formula of the compound. For this compound, HRMS data establishes the molecular formula as C₂₅H₃₂O₈. This information is fundamental, as it defines the number of atoms of each element present in the molecule, providing a framework for the interpretation of other spectroscopic data.

With the molecular formula established, the functional groups identified by IR spectroscopy (as detailed in section 4.4) can be placed within this atomic framework. IR data confirms the presence of key moieties such as the depside ester and the carboxylic acid, which are characteristic features of this class of lichen metabolites. jjh.czias.ac.in

Finally, ¹H and ¹³C NMR spectroscopy provide the detailed blueprint of the molecule's structure.

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid, the sp²-hybridized carbons of the aromatic rings, the sp³-hybridized carbons of the two long alkyl side chains, and the carbon of the methoxy (B1213986) group.

¹H NMR Spectroscopy: This provides detailed information about the proton environments. It reveals the signals for the aromatic protons, the protons on the alkyl chains, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts, integration (proton count), and coupling patterns (spin-spin splitting) allow for the determination of the connectivity between adjacent carbon atoms.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the full structure. These techniques establish correlations between protons and carbons, revealing the complete bonding network and allowing for the unambiguous assignment of all atoms in the structure of this compound. scielo.org.bo This systematic integration of MS, IR, and multi-dimensional NMR data is indispensable for the comprehensive structural characterization of complex natural products. researchgate.net

The Intricate Biosynthesis of this compound

This compound, a notable secondary metabolite found in certain lichen species, is a fascinating example of the complex biochemical machinery at play within these symbiotic organisms. Its formation is a multi-step process rooted in the fundamental pathways of secondary metabolism, showcasing the intricate interplay of enzymes and precursor molecules. This article delves into the detailed biosynthetic pathways and enzymatic transformations that lead to the synthesis of this unique chemical entity.

Known Biological Activities and Research Applications

Antimicrobial and Antiviral Properties

Research has indicated that Cryptochlorophaeic acid possesses antimicrobial properties. Studies have shown its activity against various bacterial strains. In one study, extracts of Canoparmelia cryptochlorophaea, containing Cryptochlorophaeic and caperatic acids, were active against several bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 to 31.25 μg/mL. scielo.brresearchgate.netnih.gov This was noted as the first report of antimicrobial activity for this compound. scielo.br There is also mention of potential antiviral activity, though detailed studies are less common in the searched literature. bioaustralis.com

Antioxidant and Cytotoxic Effects

This compound has demonstrated antioxidant and cytotoxic activities. Its ability to scavenge free radicals has been investigated. An extract of C. cryptochlorophaea containing this acid showed the most significant DPPH radical scavenging activity among several tested lichen extracts, with an EC50 of 0.24 ± 2.1 mg mL–1. scielo.br The same study reported low toxicity against Artemia salina. scielo.br The potential cytotoxic effects of this compound against tumor cell lines have also been explored, suggesting it could be a subject for further investigation in cancer research. bioaustralis.commdpi.comphcogres.com

Investigation of Biological Activities and Underlying Mechanisms

Antioxidant and Radical Scavenging Properties

The antioxidant potential of cryptochlorophaeic acid has been a subject of scientific investigation, particularly focusing on its ability to neutralize free radicals.

In vitro assays are crucial for determining the antioxidant capacity of chemical compounds. One of the most common methods employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com This test measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comprotocols.io

In a study evaluating the acetone (B3395972) extract of the lichen Canoparmelia cryptochlorophaea, which is known to produce this compound, significant radical-scavenging activity was observed. scielo.br The extract, containing this compound as a key component, demonstrated 38.7 ± 2.5% inhibition of the DPPH radical at a concentration of 100 µg/mL. scielo.br Furthermore, the half-maximal effective concentration (EC50), which represents the concentration of the extract required to scavenge 50% of the DPPH radicals, was determined to be 0.24 ± 2.1 mg/mL. scielo.brresearchgate.net Thin-layer chromatography (TLC) bioautography based on the DPPH assay confirmed that this compound was one of the compounds contributing to the observed radical-scavenging activity. scielo.brscielo.br

| Assay | Sample | Concentration | % Inhibition | EC50 Value | Reference |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | Acetone extract of Canoparmelia cryptochlorophaea (containing this compound) | 100 µg/mL | 38.7 ± 2.5% | 0.24 ± 2.1 mg/mL | scielo.br |

The radical-scavenging ability of phenolic compounds like this compound is intrinsically linked to their molecular structure. scielo.br Phenols can donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals, a process known as hydrogen atom transfer (HAT), which is a primary mechanism of antioxidant action. mdpi.com The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. mdpi.com

The antioxidant activity of a phenolic compound is influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.comfrontiersin.org In the case of this compound, the presence of three phenolic hydroxyl groups is thought to be a key contributor to its radical-scavenging capabilities. scielo.br The electron-donating nature of these hydroxyl groups facilitates the donation of a hydrogen atom to quench free radicals. frontiersin.org

Antimicrobial Activities

This compound has demonstrated notable antimicrobial properties, particularly against pathogenic bacteria.

In vitro studies have confirmed the antibacterial potential of this compound. Extracts from the lichen Canoparmelia cryptochlorophaea, which contains cryptochlorophaeic and caperatic acids, have shown significant activity against various pathogenic bacteria, including the resilient Enterococcus faecalis. researchgate.netscielo.br E. faecalis is a gram-positive bacterium known for its association with persistent infections. frontiersin.org

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net In a study investigating various lichen extracts, the extract of C. cryptochlorophaea was among the most active. scielo.br Bioautography techniques identified this compound as one of the active compounds responsible for the observed antibacterial effects. scielo.br The MIC values for the most active extracts, including the one containing this compound, ranged from 7.8 to 31.25 μg/mL against several pathogenic strains, including resistant clinical isolates. scielo.br Specifically against E. faecalis, bioautography indicated that this compound was an active component. scielo.br

| Source | Active Compound(s) Identified | Pathogen | MIC Range (for most active extracts) | Reference |

|---|---|---|---|---|

| Canoparmelia cryptochlorophaea extract | This compound, Caperatic acid | Pathogenic bacteria (including Enterococcus faecalis) | 7.8 to 31.25 μg/mL | scielo.br |

The mechanisms through which antimicrobial agents exert their effects are varied. oregonstate.education For many antimicrobial peptides and some phenolic compounds, disruption of the bacterial cell membrane is a key mode of action. nih.govmicrobenotes.com This can involve the formation of pores in the membrane, leading to leakage of cellular contents and ultimately cell death. microbenotes.commicrobeonline.com This disruption can be achieved through interactions with the lipopolysaccharide layer of gram-negative bacteria or the peptidoglycan and teichoic acids of gram-positive bacteria. oregonstate.education

Another potential mechanism is the interference with essential metabolic pathways. microbeonline.com For instance, some antibiotics inhibit the synthesis of folic acid, which is vital for the production of nucleic acids. microbeonline.com While the precise molecular mechanisms of this compound are not fully elucidated in the provided context, the general modes of action for similar compounds suggest that membrane disruption and/or interference with metabolic processes are plausible explanations for its antibacterial activity. nih.govmicrobeonline.com

Antifungal Efficacy in In Vitro Models

While research specifically detailing the antifungal properties of isolated this compound is limited, studies on lichen extracts containing this compound provide preliminary insights. The broader class of depsides, to which this compound belongs, has been recognized for various antimicrobial activities. encyclopedia.pubnih.gov

Evaluation of Antifungal Spectrum

Direct and comprehensive data on the antifungal spectrum of pure this compound is not extensively documented in current scientific literature. However, the antimicrobial potential has been demonstrated through extracts of lichens known to produce this compound. For instance, an extract from Canoparmelia cryptochlorophaea, identified as containing this compound and caperatic acid, exhibited significant antibacterial activity. researchgate.netscielo.br This was noted as the first report of antimicrobial action for these substances. scielo.br The extract showed promising minimum inhibitory concentration (MIC) values against various pathogenic bacteria, including resistant clinical strains, with MICs ranging from 7.8 to 31.25 µg/mL. scielo.brscielo.br

While this points to a potential for broad-spectrum activity, specific studies against a wide range of fungal species are required to fully elucidate the antifungal spectrum of this compound. Research on the related depside atranorin (B1665829) has shown minimal inhibitory effects against Candida albicans, suggesting that activity can be highly compound-specific within the depside class. mdpi.com

Table 1: Antibacterial Activity of Canoparmelia cryptochlorophaea Extract (Containing this compound) (Note: This table reflects the activity of a total lichen extract against bacteria, as direct antifungal data for the pure compound is limited.)

| Bacterial Strain | Activity Level | MIC Range of Extract (µg/mL) | Reference |

|---|---|---|---|

| Pathogenic Bacteria | Expressive Activity | 7.8 - 31.25 | scielo.br, scielo.br |

Mechanistic Exploration (e.g., Membrane Permeability Alteration, Inhibition of ATP Synthesis)

The precise molecular mechanisms underlying the antifungal action of this compound have not been specifically investigated. However, by examining the mechanisms of other lichen-derived compounds and antifungal agents, potential pathways can be proposed.

Membrane Permeability Alteration: A common mechanism for natural antifungal compounds is the disruption of the fungal cell membrane. frontiersin.org This can involve direct interaction with membrane components like ergosterol (B1671047) or phospholipids, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.govresearchgate.netpatsnap.com Studies on other antimicrobial peptides and essential oils have demonstrated that they can cause membrane permeabilization in various fungal species, a mechanism that could potentially be shared by depsides like this compound. frontiersin.orgnih.gov

Inhibition of ATP Synthesis: Interference with cellular energy metabolism is another key antifungal strategy. Some lichen compounds, such as usnic acid, have been shown to uncouple oxidative phosphorylation in mitochondria. researchgate.net This process disrupts the electron transport chain, which leads to the inhibition of ATP synthesis and can cause critical energy failure within the fungal cell. researchgate.net Given that depsides are also products of lichen metabolism, exploring whether this compound can similarly interfere with fungal mitochondrial function and energy production would be a valuable area for future research.

Anti-inflammatory Modulatory Effects (Drawing upon mechanisms from structurally analogous compounds)

While direct studies on the anti-inflammatory effects of this compound are scarce, extensive research on the broader classes of lichen-derived depsides and depsidones reveals significant anti-inflammatory potential through various mechanisms. thieme-connect.comresearchgate.netpublisherspanel.com

In Vitro Models for Inflammatory Response Modulation (e.g., Cell-Based Assays)

Structurally similar depsides have been evaluated in various in vitro models, demonstrating their capacity to modulate inflammatory responses. A common model involves using macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory state. kit.ac.jpnih.gov In these assays, treatment with depsides has been shown to significantly repress the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS). kit.ac.jp For example, the depsides imbricaric acid and perlatolic acid demonstrated potent inhibitory activities in cell-based assays, effectively suppressing mediators of inflammation. plos.org

Molecular Mechanisms of Action (e.g., Modulation of Inflammatory Mediators, NF-κB Pathway Inhibition, COX-2 Suppression)

The anti-inflammatory effects of lichen depsides are attributed to their ability to interfere with major pro-inflammatory signaling pathways and enzymes.

Modulation of Inflammatory Mediators: Depsides and depsidones effectively reduce the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.comnih.gov

NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory action of many natural compounds, including lichen depsides, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. kit.ac.jpmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. kit.ac.jpmdpi.com Pre-treatment with depsides has been shown to prevent the activation of the NF-κB pathway by inhibiting the degradation of its inhibitor, IκBα. kit.ac.jp This blockade suppresses the entire downstream inflammatory cascade. nih.govmdpi.com

COX-2 Suppression: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. publisherspanel.com Several lichen depsides have demonstrated the ability to inhibit COX enzymes. publisherspanel.comnih.gov For example, atranorin inhibits COX-1 and, to a lesser extent, COX-2. mdpi.compublisherspanel.com Studies on other depsides, such as physodic acid and perlatolic acid, have shown significant inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme that works in concert with COX-2 to produce prostaglandin E2. publisherspanel.comnih.gov This multi-target inhibition of the prostaglandin synthesis pathway highlights the potent anti-inflammatory profile of this class of compounds. plos.org

Table 2: Anti-inflammatory Mechanisms of Structurally Analogous Lichen Depsides

| Mechanism | Effect | Example Compound(s) | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition of NF-κB activation, suppression of IκBα degradation. | Imbricaric Acid, Perlatolic Acid | mdpi.com, plos.org, kit.ac.jp |

| COX-2 & mPGES-1 | Inhibition of enzyme activity, leading to reduced prostaglandin synthesis. | Atranorin, Physodic Acid, Perlatolic Acid | publisherspanel.com, nih.gov, mdpi.com |

Other Potential Biological Activities and Mechanistic Considerations (e.g., allelopathic effects in natural systems)

Beyond specific therapeutic applications, this compound and other lichen secondary metabolites play significant ecological roles, notably through allelopathy. Allelopathy refers to the chemical inhibition of one organism by another. nih.gov Lichen compounds are known to function as allelochemicals that affect the germination, growth, and development of neighboring plants, mosses, fungi, and microorganisms. nih.govresearchgate.net

Extracts from lichens containing a mixture of secondary metabolites, including depsides like atranorin and perlatolic acid, have been shown to decrease the growth of other organisms, such as the photobiont Asterochloris erici, in a dose-dependent manner. mdpi.com The mechanisms of these allelopathic effects can include the inhibition of cell division and interference with metabolic processes. mdpi.comresearchgate.net While the specific allelopathic potential of pure this compound has not been isolated and studied, its presence in lichen species known to compete via chemical interference suggests it likely contributes to this ecological strategy. researchgate.netuni-eszterhazy.hu

Additionally, extracts containing this compound have demonstrated radical-scavenging activity, indicating antioxidant properties that could contribute to its biological effects. scielo.brscielo.br

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-O′-methylnordivaricatic acid |

| Atranorin |

| Caperatic acid |

| This compound |

| Imbricaric acid |

| Lecanoric acid |

| Olivetoric acid |

| Perlatolic acid |

| Physodic acid |

| Salazinic acid |

Chemotaxonomic and Phylogenetic Significance

Cryptochlorophaeic Acid as a Chemotaxonomic Marker in Lichen Systematics

Chemotaxonomy utilizes the chemical constituents of an organism as markers for classification. In lichenology, the presence or absence of specific secondary metabolites is a key diagnostic feature, as these compounds are often stable and consistent within a given species. This compound serves as an important chemotaxonomic marker, particularly within complex groups of lichens where morphological characteristics alone are insufficient for accurate identification. utlib.eeresearchgate.net

The production of this compound is a genetically determined trait, and its presence helps to define specific chemical races, or chemotypes, which can be treated as distinct taxonomic entities. The identification of this and other lichen substances is typically performed using methods like thin-layer chromatography (TLC). utlib.eebritishlichensociety.org.uk The unique chemical profile, or "chemosyndrome," that includes this compound allows taxonomists to differentiate between species that are otherwise morphologically indistinguishable, known as cryptic species. researchgate.net

Role in Distinguishing Species and Chemotypes within the Cladonia chlorophaea Complex

The Cladonia chlorophaea species complex is a well-known group of lichens that has long presented challenges to taxonomists due to high morphological similarity among its members. utlib.eeresearchgate.net The use of secondary metabolites as diagnostic characters has been instrumental in resolving the classification within this group. utlib.ee this compound is the defining chemical marker for the species Cladonia cryptochlorophaea. utlib.eeutlib.ee

Cladonia cryptochlorophaea is morphologically similar to other species in the complex, such as Cladonia grayi, Cladonia merochlorophaea, and Cladonia chlorophaea sensu stricto. utlib.eebritishlichensociety.org.uk However, it can be distinguished chemically by its production of this compound, often accompanied by fumarprotocetraric acid and sometimes paludosic acid. utlib.eeutlib.eemnhn.fr This chemical profile differentiates it from other members of the group, which produce their own distinct sets of secondary metabolites. utlib.eeutlib.ee For instance, C. grayi is characterized by the presence of grayanic acid, while C. merochlorophaea produces merochlorophaeic acid. britishlichensociety.org.ukmnhn.fr

While spot tests can provide preliminary identifications, definitive separation of these species often requires TLC. britishlichensociety.org.ukbritishlichensociety.org.uk The chemical distinctions are critical because members of the Cladonia chlorophaea complex are considered an early and classic example of chemically defined taxa in lichens. utlib.ee

Below is an interactive table summarizing the primary chemical markers for several species within the Cladonia chlorophaea complex.

| Species | Primary Chemical Constituents |

|---|---|

| Cladonia chlorophaea | Fumarprotocetraric acid complex only. utlib.ee |

| Cladonia cryptochlorophaea | This compound, Fumarprotocetraric acid, sometimes Paludosic acid. utlib.eemnhn.fr |

| Cladonia grayi | Grayanic acid, often with Fumarprotocetraric acid. britishlichensociety.org.ukmnhn.fr |

| Cladonia merochlorophaea | Merochlorophaeic acid, 4-O-methylthis compound, often with Fumarprotocetraric acid. utlib.eemnhn.fr |

| Cladonia novochlorophaea | Sekikaic acid, Homosekikaic acid, often with Fumarprotocetraric acid. britishlichensociety.org.uk |

| Cladonia asahinae | Rangiformic acid, Norrangiformic acid, Fumarprotocetraric acid. britishlichensociety.org.ukmnhn.fr |

Integration of Chemical Data with Morphological and Molecular Phylogenetic Analyses

Modern lichen systematics relies on an integrative approach, combining chemical, morphological, and molecular data to build robust phylogenetic frameworks. researchgate.net While this compound is a reliable marker for Cladonia cryptochlorophaea, its significance is best understood when considered alongside other datasets. utlib.ee The use of DNA sequence data has revolutionized the understanding of relationships between lichen species, often confirming, but sometimes challenging, classifications based on morphology and chemistry. researchgate.netsemanticscholar.org

For example, within the Cladonia chlorophaea complex, species were traditionally grouped based on their shared "pixie-cup" morphology. britishlichensociety.org.ukbritishlichensociety.org.uk However, molecular analyses have shown that Cladonia chlorophaea sensu stricto (which lacks this compound) occupies a different phylogenetic branch from the Cladonia grayi aggregate, which includes the chemically distinct species C. cryptochlorophaea, C. grayi, and C. merochlorophaea. britishlichensociety.org.ukbritishlichensociety.org.uk This indicates that despite their morphological similarity, these groups are not each other's closest relatives, a finding that would be missed by relying on morphology alone. britishlichensociety.org.uk

Therefore, the presence of this compound serves as a strong indicator of a specific lineage, and this chemical data, when integrated with DNA phylogenies and subtle morphological observations, provides a much clearer and more accurate picture of species boundaries and evolutionary history. researchgate.net This combined approach is essential for resolving cryptic species and understanding the evolution of traits within lichen-forming fungi. semanticscholar.org

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Profiling and Analysis

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures of lichen secondary metabolites, including cryptochlorophaeic acid. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. It is a valuable tool for the qualitative and semi-quantitative analysis of this compound in lichen extracts. longdom.orgnih.gov In HPTLC, a lichen extract is applied as a narrow band onto a plate coated with a high-performance stationary phase, typically silica (B1680970) gel 60F254. nih.gov The plate is then developed in a chamber with a suitable mobile phase, which separates the components of the extract based on their polarity.

For the analysis of lichen substances, including depsides like this compound, various solvent systems have been developed. A common approach involves using a combination of solvents with differing polarities to achieve optimal separation. For instance, a mobile phase consisting of toluene, ethyl acetate, and formic acid in a specific ratio is often effective for separating moderately polar compounds. researchgate.netresearchgate.net After development, the separated compounds are visualized under UV light (254 nm and 366 nm) and by spraying with a chemical reagent, such as 10% sulfuric acid followed by heating, which reveals the compounds as colored spots. nih.govphytojournal.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. The Rf value of this compound would be compared to that of a known standard run on the same plate for positive identification.

HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate, making it ideal for screening large numbers of lichen specimens. longdom.org

Table 1: Example of HPTLC Systems for Lichen Acid Analysis

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60F254 |

| Mobile Phase Examples | Toluene: Ethyl acetate: Formic Acid (various ratios) |

| Chloroform: Glacial Acetic Acid: Methanol (B129727): Water (6.4:3.2:1.2:0.8) nih.gov | |

| Detection | UV light at 254 nm and 366 nm |

| Spraying with 10% H₂SO₄ and heating | |

| Identification | Comparison of Rf values with authentic standards |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. researchgate.netnih.gov It offers higher resolution, sensitivity, and reproducibility compared to HPTLC.

In a typical Reverse-Phase HPLC (RP-HPLC) method, a C18 column is used as the stationary phase. researchgate.nete-nps.or.kr The separation is achieved by a gradient elution using a mobile phase consisting of two solvents, typically an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). e-nps.or.krresearchgate.net The gradient elution involves changing the proportion of the organic solvent over time, which allows for the separation of compounds with a wide range of polarities.

A Diode Array Detector (DAD) is commonly used for the detection of this compound. researchgate.nete-nps.or.kr The DAD measures the absorbance of the eluting compounds over a range of UV-visible wavelengths, providing a three-dimensional plot of absorbance versus time and wavelength. This allows for the determination of the compound's UV spectrum, which can aid in its identification and assessment of peak purity. e-nps.or.kr For quantification, the peak area at a specific wavelength is proportional to the concentration of the compound. researchgate.net

Coupling HPLC with a Mass Spectrometer (HPLC-MS) provides an even higher level of specificity and sensitivity. atlantis-press.comresearchgate.net After separation by HPLC, the eluting compounds are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. atlantis-press.com This allows for the unambiguous identification of this compound based on its molecular weight. For quantitative analysis, tandem mass spectrometry (MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode, where specific precursor and product ion transitions for this compound are monitored, providing excellent selectivity and low detection limits. lcms.cznih.govresearchgate.net

Table 2: Typical Parameters for HPLC-DAD Analysis of Lichen Acids

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of acidified water (e.g., with formic acid) and acetonitrile/methanol e-nps.or.kr |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.netresearchgate.net |

| Detection | Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) e-nps.or.krresearchgate.net |

| Quantification | Based on the peak area of a calibration curve with a known standard |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. nih.govnih.gov When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, UHPLC-MS becomes a powerful tool for metabolomics studies of lichens. nih.govnih.govsemanticscholar.org

In a metabolomics approach, the goal is to obtain a comprehensive profile of all the low molecular weight metabolites present in a lichen extract. nih.govsemanticscholar.org A UHPLC-ESI-QTOF-MS system can be used to generate a chemical fingerprint of a lichen species like Cladonia chlorophaea. nih.govnih.gov The high mass accuracy of the TOF or Orbitrap analyzer allows for the determination of the elemental composition of the detected compounds, which greatly aids in their identification. nih.govsemanticscholar.org By comparing the retention times and mass spectra with those of authentic standards or by searching specialized databases, a large number of metabolites, including this compound, can be tentatively or definitively identified in a single run. nih.gov

This technique is particularly useful for chemotaxonomic studies, where subtle differences in the metabolic profiles of different lichen species or populations can be detected. nih.govnih.gov

Table 3: Example of a UHPLC-ESI-QTOF-MS System for Lichen Metabolomics

| Parameter | Description |

| Chromatography | UHPLC with a C18 column (e.g., < 2 µm particle size) nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov |

| Ionization | Electrospray Ionization (ESI) in negative ion mode nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap nih.govsemanticscholar.org |

| Data Analysis | Comparison of retention time and accurate mass with standards and databases |

Spectroscopic Techniques for Quantitative Analysis

While chromatographic methods are excellent for separation, spectroscopic techniques are also employed for the quantification of this compound, often in conjunction with chromatography. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy can be used for the quantification of this compound, particularly after isolation or as a detection method in HPLC. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared with known concentrations of a standard, its concentration can be determined.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for the quantification of organic molecules, including lichen acids. nih.govmdpi.com In qNMR, the area of a specific signal in the NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute concentration of this compound in the sample can be determined without the need for a specific this compound standard for calibration. mdpi.com This makes qNMR a primary analytical method.

Method Validation and Standardization in Natural Product Research

For any analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. wjarr.comgavinpublishers.com Method validation ensures that the analytical procedure is suitable for its intended purpose. The key parameters that are assessed during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. wjarr.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. e-nps.or.kr This is typically assessed by preparing a calibration curve and determining the correlation coefficient (R²). e-nps.or.kr

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is recovered is determined. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. e-nps.or.kr It is usually expressed as the relative standard deviation (RSD) of a series of measurements. e-nps.or.kr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. e-nps.or.kr

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. e-nps.or.kr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Research Gaps and Future Perspectives

Elucidation of Complete Biosynthetic Pathways and Genetic Regulation

A significant gap exists in our understanding of how lichens synthesize cryptochlorophaeic acid. The biosynthesis of related depsides involves complex enzymatic machinery, primarily driven by Non-Reducing Polyketide Synthases (NR-PKSs) and modifying enzymes like cytochrome P450s. biorxiv.orgnih.gov These enzymes are encoded by genes typically organized in Biosynthetic Gene Clusters (BGCs). nih.govtandfonline.com However, for the vast majority of lichen depsides, including this compound, the specific PKSs and the corresponding BGCs remain unknown. biorxiv.orgnih.gov

Future research must focus on identifying the dedicated BGC for this compound. Modern genomic and transcriptomic approaches are essential for this task. By sequencing the genomes of lichens known to produce this compound, such as Cladonia cryptochlorophaea, and comparing them with non-producing relatives, researchers can pinpoint candidate BGCs. nih.gov The expression of genes within these clusters can then be correlated with the production of the acid. tandfonline.com

Furthermore, the regulation of these pathways is poorly understood. Studies on other depsides suggest that genetic and epigenetic factors can determine whether a mycobiont produces a depside or a structurally related depsidone. biorxiv.orgnih.govnih.gov Future investigations should explore the regulatory networks governing the expression of the this compound BGC, including the influence of environmental cues, symbiotic partner interactions, and developmental stage. frontiersin.orgthieme-connect.com Heterologous expression of the identified genes in more tractable fungal hosts could confirm their function and provide a platform for producing the compound and its analogs. mdpi.comnih.govresearchgate.net

Comprehensive Mechanistic Studies of Biological Activities in Diverse In Vitro and In Vivo (non-human) Models

Preliminary studies have demonstrated the bioactive potential of this compound. Extracts from lichens containing the compound, such as Cladonia cryptochlorophaea, have shown significant antibacterial activity against multi-resistant clinical strains, with low minimum inhibitory concentration (MIC) values. scielo.brscielo.br In fact, its antibiotic activity was reported for the first time in a study that highlighted its potential. scielo.br

However, these findings are just the beginning. A major research gap is the lack of comprehensive mechanistic studies. It is currently unknown how this compound exerts its antibacterial effects. Future research should employ a battery of in vitro assays to determine its specific cellular targets in bacteria. Does it disrupt cell membrane integrity, inhibit essential enzymes, or interfere with cell division?

Moreover, its bioactivity should be explored beyond bacteria. Given that many lichen compounds exhibit a wide range of effects, this compound should be screened for antifungal, antioxidant, and cytotoxic properties in various non-human cell lines and models. frontiersin.orgcambridge.org For any promising activity, subsequent in vivo studies using non-human models (e.g., the nematode Caenorhabditis elegans or insect models like Galleria mellonella) are crucial to assess its efficacy and preliminary safety profile in a whole-organism context.

Potential for Semi-Synthesis or Total Synthesis for Structure-Activity Relationship (SAR) Studies

Currently, there are no published reports on the semi-synthesis or total synthesis of this compound. This represents a substantial barrier to fully exploring its potential. Relying solely on extraction from lichens is inefficient due to their slow growth and the low yields of secondary metabolites. teriin.org Chemical synthesis would provide a reliable supply of the pure compound for research. cambridge.orgorganic-chemistry.orgnih.gov

The development of a total synthesis route is a critical future objective. More immediately, semi-synthesis, which uses a readily available natural precursor to create the final molecule, could be a more practical approach. wikipedia.orgrsc.org Once a synthetic route is established, it will open the door to detailed Structure-Activity Relationship (SAR) studies. gardp.org

SAR studies involve systematically modifying the chemical structure of this compound and evaluating how these changes affect its biological activity. gardp.orgresearchgate.netresearchgate.net For example, the length of the alkyl side chains, the position and number of hydroxyl groups, and the nature of the ester linkage could all be altered. By comparing the activity of these synthetic analogs, researchers can identify the key chemical features (the pharmacophore) responsible for its effects. plos.org This knowledge is fundamental for optimizing the molecule to enhance its potency or selectivity, a crucial step in developing new lead compounds.

Advanced Analytical Method Development for In Situ Quantification in Lichens

While standard analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to identify this compound in lichen extracts, there is a need for more advanced methods for in situ analysis. tnenvis.nic.inlichenportal.orgresearchgate.net Modern hyphenated techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-MS/MS), offer superior sensitivity and specificity for analyzing complex mixtures of lichen metabolites. frontiersin.orgmdpi.com

A key future direction is the development and refinement of methods for the direct, in situ quantification of this compound within the lichen thallus. Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have shown promise for the in situ detection of other lichen metabolites. science.gov Developing a robust DART-MS or a similar ambient ionization method for this compound would allow researchers to map its precise location and concentration within the lichen's structure.

This capability would be transformative, enabling studies on how its production varies across different parts of the thallus and in response to micro-environmental changes. Such high-resolution spatial and quantitative data are essential for understanding its physiological and ecological functions.

Ecological Role and Environmental Interactions of this compound

The specific ecological functions of this compound are largely unknown. Lichen secondary metabolites are known to serve a multitude of roles, including photoprotection against UV radiation, defense against herbivores, and as antimicrobial and allelopathic agents that inhibit the growth of competing organisms. tnenvis.nic.inresearchgate.netnih.gov For instance, compounds like atranorin (B1665829) and usnic acid are well-studied UV screens. researchgate.netnih.gov

Future research must aim to unravel the specific contributions of this compound to the lichen's survival and fitness. Does it primarily function as a chemical defense? Its proven antibacterial activity suggests a role in warding off pathogenic microbes. scielo.brscielo.br Does it contribute to allelopathic interactions with other lichens, mosses, or vascular plants? science.govtandfonline.com

Investigating these questions will require carefully designed ecological experiments. This could involve comparing the microbial colonization or plant seedling establishment near lichens with and without this compound. Furthermore, its role in mediating interactions with the environment, such as chelating metal ions or acting as an antioxidant to mitigate oxidative stress, warrants investigation. ijplantenviro.com Understanding its ecological significance is key to appreciating the complex chemical ecology of the lichen symbiosis. thieme-connect.com

Conceptual Exploration of Non-Clinical Applications

Beyond its potential in medicine, the unique properties of this compound could be conceptually explored for a range of non-clinical applications. The inherent bioactivities of lichen compounds offer inspiration for novel technologies.

Agrochemicals : Its demonstrated antibacterial and potential antifungal properties could be harnessed to develop natural pesticides or food preservatives, offering an alternative to synthetic chemicals. teriin.org

Cosmeceuticals and Materials Science : Many lichen compounds are effective antioxidants and UV filters. nih.gov this compound could be investigated for its potential as a photoprotective agent in sunscreens or as a stabilizing antioxidant additive in polymers and other materials.

Biotechnology : The enzymes involved in the biosynthesis of this compound are themselves of interest. As seen with other lichen-derived enzymes like phytases, which have commercial applications in animal feed, the biosynthetic machinery for this depside could be a source of novel biocatalysts for industrial chemistry. ukri.org

Perfumery and Dyes : Historically, lichen substances have been used as dyes and as fixatives in perfumes due to their distinct chemical properties and fragrances. tnenvis.nic.in The potential of this compound or its derivatives in these traditional application areas could be re-explored with modern techniques.

These conceptual avenues represent untapped potential and highlight the need for interdisciplinary research to find innovative, non-clinical uses for this lichen metabolite.

Integration with Systems Biology and Omics Approaches in Lichen Research

Understanding a single molecule in isolation provides an incomplete picture. The future of research on this compound lies in its integration within a systems biology framework. frontiersin.orgnih.govresearchgate.net The lichen itself is a complex micro-ecosystem, or holobiont, and its chemistry is a product of intricate interactions between the fungus, the alga, and associated bacteria. teriin.orgrsc.org

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is essential for building a holistic model of the lichen's biology. nih.govnsf.govnih.gov By generating and integrating these large datasets for a this compound-producing lichen, researchers can:

Link Genes to Function : Correlate gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) to definitively identify the biosynthetic pathway (linking to 9.1). mdpi.com

Model Metabolic Networks : Construct computational models of the lichen's metabolism to predict how resources are allocated to produce this compound and how its production is influenced by nutrient availability or environmental stress. frontiersin.orgnih.gov

Uncover Regulatory Mechanisms : Identify transcription factors and signaling molecules that control the biosynthesis of the compound. nih.gov

This systems-level approach will move research beyond simply characterizing the molecule to understanding its dynamic role within the complex biological system of the lichen symbiosis. researchgate.net

Q & A

Q. What standardized chromatographic methods are used to identify cryptochlorophaeic acid in lichen species?

this compound is identified via high-performance liquid chromatography (HPLC) with a retention index (Rf) of 42, UV fluorescence (purple under UV light), and chemical spot tests (e.g., KC+ wine-red reaction). These methods differentiate it from structurally similar depsides like merochlorophaeic acid (HPLC Rf: 26) and 4,4′-di-O-methyl this compound (HPLC Rf: 42 but distinct mass spectral peaks at m/z 252 and 235) .

Q. How is this compound biosynthetically related to other lichen depsides?

this compound is part of the orcinol depsides class and shares biosynthetic pathways with merochlorophaeic acid, boninic acid, and 4′-O-methyl derivatives. Its synthesis involves methylation and oxidative coupling of orsellinic acid precursors, as demonstrated in Pertusaria paradoxica and Cladonia species .

Q. What lichen species are known to produce this compound?

Key producers include Cladonia cryptochlorophaea (UV+ pale yellowish, KC+ wine-red) and Cladonia chlorophaea/grayi morphotypes. Co-occurrence with fumarprotocetraric acid complex is common, detectable via Pd+ orange-red reactions .

Advanced Research Questions

Q. How can conflicting UV and chemical reactivity data be resolved when this compound co-occurs with other metabolites?